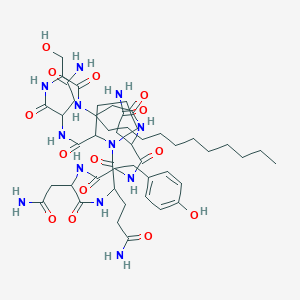
Iturin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iturin D is a cyclic lipopeptide produced by Bacillus subtilis that has been found to have antimicrobial properties. Iturin D has been shown to have activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Its unique chemical structure and mode of action make it a promising candidate for use in various scientific research applications.
Mechanism Of Action
Iturin D exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It binds to the cell membrane and forms pores, which leads to the leakage of intracellular contents and ultimately cell death.
Biochemical and Physiological Effects
Iturin D has been shown to have a range of biochemical and physiological effects on microorganisms. It has been found to:
1. Disrupt the cell membrane of microorganisms.
2. Inhibit the growth of bacteria and fungi.
3. Induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
Iturin D has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. It has a broad spectrum of activity against microorganisms.
2. It is relatively stable and can be stored for long periods.
3. It is easy to purify and has a high yield.
Some of the limitations include:
1. It can be expensive to produce.
2. It may have limited solubility in certain solvents.
3. It may have limited stability in certain conditions.
Future Directions
There are several future directions for research on Iturin D. Some of the areas that could be explored include:
1. Developing new methods for the production of Iturin D that are more cost-effective and environmentally friendly.
2. Investigating the potential use of Iturin D in the treatment of antibiotic-resistant infections.
3. Studying the mechanism of action of Iturin D in more detail to gain a better understanding of how it exerts its antimicrobial activity.
4. Exploring the potential use of Iturin D in other scientific research applications, such as in the development of new biosensors or in the production of biofuels.
Conclusion
Iturin D is a promising cyclic lipopeptide that has been extensively studied for its antimicrobial properties. Its unique chemical structure and mode of action make it a promising candidate for use in various scientific research applications. While there are still limitations to its use, ongoing research is exploring new ways to produce and use Iturin D in a variety of fields.
Synthesis Methods
Iturin D is synthesized by Bacillus subtilis through a non-ribosomal peptide synthetase (NRPS) pathway. The NRPS pathway involves the assembly of amino acids into a peptide chain, which is then modified by the addition of fatty acids to form a lipopeptide. The final product is a cyclic lipopeptide that consists of a peptide ring and a lipid tail.
Scientific Research Applications
Iturin D has been extensively studied for its antimicrobial properties and has been shown to have activity against a wide range of microorganisms. It has been used in various scientific research applications, including:
1. Agriculture: Iturin D has been shown to have potential as a biocontrol agent for use in agriculture. It has been found to be effective against plant pathogens and can be used to protect crops from diseases.
2. Biotechnology: Iturin D has been used in biotechnology applications, such as the production of biosurfactants and the synthesis of nanoparticles.
3. Medical research: Iturin D has been studied for its potential use in medical research. It has been found to have activity against various human pathogens, including antibiotic-resistant strains of bacteria.
properties
CAS RN |
108956-22-5 |
|---|---|
Product Name |
Iturin D |
Molecular Formula |
C48H74N12O14 |
Molecular Weight |
1043.2 g/mol |
IUPAC Name |
3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,21,24-octaoxo-16-undecyl-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |
InChI |
InChI=1S/C48H74N12O14/c1-2-3-4-5-6-7-8-9-10-12-28-22-41(67)54-32(23-38(50)64)43(69)56-31(21-27-14-16-29(62)17-15-27)42(68)57-33(24-39(51)65)44(70)55-30(18-19-37(49)63)48(74)60-20-11-13-36(60)47(73)58-34(25-40(52)66)45(71)59-35(26-61)46(72)53-28/h14-17,28,30-36,61-62H,2-13,18-26H2,1H3,(H2,49,63)(H2,50,64)(H2,51,65)(H2,52,66)(H,53,72)(H,54,67)(H,55,70)(H,56,69)(H,57,68)(H,58,73)(H,59,71) |
InChI Key |
HNAPWDKFUSLFFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Canonical SMILES |
CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Other CAS RN |
108956-22-5 |
synonyms |
iturin D iturin-D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




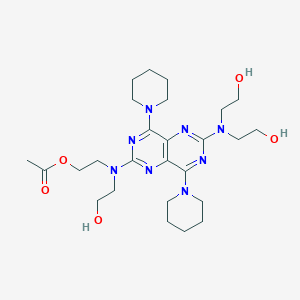


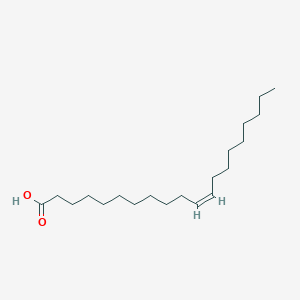

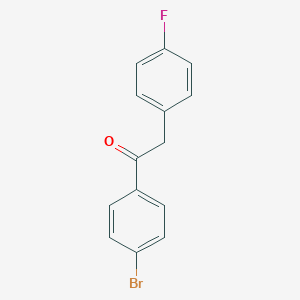
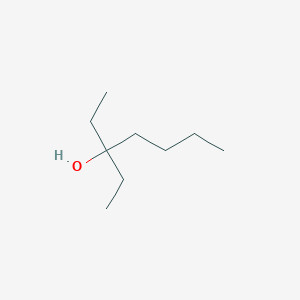
![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)

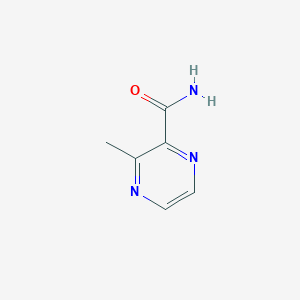

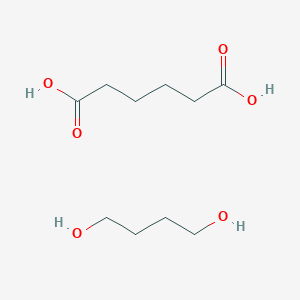
![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)